molecular formula C7H16N2O2 B587208 L-Lysine-d4 Methyl Ester Dihydrochloride CAS No. 1331896-92-4

L-Lysine-d4 Methyl Ester Dihydrochloride

Cat. No.: B587208
CAS No.: 1331896-92-4
M. Wt: 164.241
InChI Key: KPNBUPJZFJCCIQ-ILLLFLQQSA-N
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Description

L-Lysine-d4 Methyl Ester Dihydrochloride is a deuterated form of L-Lysine Methyl Ester Dihydrochloride. It is a stable isotope-labeled compound used in various scientific research applications. The compound is characterized by the presence of four deuterium atoms, which replace four hydrogen atoms in the lysine molecule. This labeling is particularly useful in mass spectrometry and other analytical techniques to trace and study metabolic pathways and protein interactions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of L-Lysine-d4 Methyl Ester Dihydrochloride typically involves the esterification of L-Lysine with methanol in the presence of an acid catalyst, followed by the introduction of deuterium atoms. The reaction conditions often include:

    Temperature: The reaction is usually carried out at room temperature.

    Catalyst: Acid catalysts such as hydrochloric acid or sulfuric acid are commonly used.

    Solvent: Methanol is used as the solvent for the esterification process.

Industrial Production Methods

In an industrial setting, the production of this compound involves large-scale esterification followed by purification processes such as crystallization or chromatography to obtain the pure compound. The use of deuterated reagents ensures the incorporation of deuterium atoms into the final product.

Chemical Reactions Analysis

Types of Reactions

L-Lysine-d4 Methyl Ester Dihydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert the ester group to an alcohol.

    Substitution: Nucleophilic substitution reactions can replace the ester group with other functional groups.

Common Reagents and Conditions

    Oxidation Reagents: Potassium permanganate, chromium trioxide.

    Reduction Reagents: Lithium aluminum hydride, sodium borohydride.

    Substitution Reagents: Alkyl halides, acyl chlorides.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield ketones or aldehydes, while reduction can produce alcohols.

Scientific Research Applications

L-Lysine-d4 Methyl Ester Dihydrochloride is widely used in scientific research due to its stable isotope labeling. Some of its applications include:

    Mass Spectrometry: Used as an internal standard to quantify proteins and peptides.

    Metabolic Studies: Traces metabolic pathways and interactions in biological systems.

    Protein Interaction Studies: Helps in studying protein-protein interactions and protein folding.

    Drug Development: Used in the development and testing of new pharmaceuticals.

    Biological Research: Investigates the role of lysine in various biological processes.

Mechanism of Action

The mechanism of action of L-Lysine-d4 Methyl Ester Dihydrochloride involves its incorporation into metabolic pathways where lysine plays a role. The deuterium atoms act as tracers, allowing researchers to follow the compound through various biochemical processes. This helps in understanding the molecular targets and pathways involved in lysine metabolism and its effects on cellular functions.

Comparison with Similar Compounds

Similar Compounds

    L-Lysine Methyl Ester Dihydrochloride: The non-deuterated form of the compound.

    L-Lysine Ethyl Ester Dihydrochloride: An ethyl ester analog.

    Nα-Acetyl-L-Lysine Methyl Ester Hydrochloride: An acetylated derivative.

Uniqueness

L-Lysine-d4 Methyl Ester Dihydrochloride is unique due to its stable isotope labeling, which provides distinct advantages in analytical and research applications. The presence of deuterium atoms allows for precise tracking and quantification in mass spectrometry and other techniques, making it a valuable tool in scientific research.

Properties

CAS No.

1331896-92-4

Molecular Formula

C7H16N2O2

Molecular Weight

164.241

IUPAC Name

methyl (2S)-2,6-diamino-4,4,5,5-tetradeuteriohexanoate

InChI

InChI=1S/C7H16N2O2/c1-11-7(10)6(9)4-2-3-5-8/h6H,2-5,8-9H2,1H3/t6-/m0/s1/i2D2,3D2

InChI Key

KPNBUPJZFJCCIQ-ILLLFLQQSA-N

SMILES

COC(=O)C(CCCCN)N

Synonyms

L-Lysine-d4 Methyl Ester DiHydrochloride;  Methyl L-Lysinate-d4 Hydrochloride;  NSC 83256-d4; 

Origin of Product

United States

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